Cas no 1361916-91-7 (Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C12H15F3N2O3/c1-3-19-11(18)4-8-7(2)10(20-12(13,14)15)6-17-9(8)5-16/h6H,3-5,16H2,1-2H3
- InChIKey: CHOSPFHNDGWEPL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(CN)C(CC(=O)OCC)=C1C)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 74.4
Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001920-1g |
Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate |
1361916-91-7 | 97% | 1g |
$1,680.00 | 2022-03-01 | |
Alichem | A022001920-500mg |
Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate |
1361916-91-7 | 97% | 500mg |
$1,009.40 | 2022-03-01 |
Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
2. Book reviews
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
10. Book reviews
Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Research Brief on Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate (CAS: 1361916-91-7)
Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate (CAS: 1361916-91-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its trifluoromethoxy and aminomethyl functional groups, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases.
The structural uniqueness of Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate lies in its pyridine core, which is substituted with a trifluoromethoxy group at the 5-position and an aminomethyl group at the 2-position. These modifications enhance its bioavailability and metabolic stability, making it an attractive scaffold for drug design. Recent research has focused on optimizing its synthetic pathways to improve yield and purity, as well as investigating its reactivity in various chemical transformations.
One of the most notable advancements in the study of this compound is its role in the synthesis of potent kinase inhibitors. Kinases are critical targets in the treatment of cancers and autoimmune diseases, and the incorporation of Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate into kinase inhibitor scaffolds has shown promising results in preclinical studies. For instance, derivatives of this compound have demonstrated selective inhibition of specific kinase isoforms, reducing off-target effects and improving therapeutic efficacy.
In addition to its applications in kinase inhibitor development, Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate has been investigated for its potential as a building block in the synthesis of GABA receptor modulators. GABA receptors play a crucial role in regulating neuronal excitability, and modulators of these receptors are used to treat conditions such as epilepsy, anxiety, and insomnia. The compound's ability to introduce both lipophilic (trifluoromethoxy) and hydrophilic (aminomethyl) groups into the molecular framework makes it a versatile tool for designing GABAergic drugs with tailored pharmacokinetic properties.
Recent synthetic methodologies have also explored the use of Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate in multicomponent reactions, enabling the rapid assembly of complex heterocyclic structures. These approaches have significantly reduced the number of synthetic steps required to access biologically active molecules, thereby accelerating the drug discovery process. Furthermore, advances in catalytic systems have improved the efficiency of these transformations, yielding higher enantioselectivity and regioselectivity.
Despite these promising developments, challenges remain in the large-scale production and application of Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate. Issues such as cost-effective synthesis, scalability, and environmental impact of the reagents used in its production are areas of ongoing research. Future studies are expected to focus on green chemistry approaches to address these challenges, ensuring sustainable and economically viable production methods.
In conclusion, Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate (CAS: 1361916-91-7) represents a valuable chemical entity in the realm of medicinal chemistry. Its diverse applications in drug discovery, particularly in the development of kinase inhibitors and GABA receptor modulators, highlight its potential as a key intermediate in the synthesis of next-generation therapeutics. Continued research into its synthetic optimization and biological evaluation will undoubtedly uncover new opportunities for its use in addressing unmet medical needs.
1361916-91-7 (Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate) 関連製品
- 1904401-26-8(4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine)
- 4965-97-3(Bryodulcosigenin)
- 2138226-84-1(4-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-3-yl-1,2,3,6-tetrahydropyridine)
- 2171900-77-7(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide)
- 29868-42-6(2,3-Di-Ac-Methyl beta-D-glucopyranoside)
- 1261574-91-7(2-Hydroxy-5-nitro-3-(2,4,5-trichlorophenyl)pyridine)
- 2034325-02-3(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide)
- 1889284-33-6(P300/Cbp-IN-5)
- 1261899-32-4(2-Chloro-4-(4-methoxycarbonylphenyl)phenol)
- 131394-08-6(1-(3-Nitro-1H-pyrazol-1-yl)acetone)




